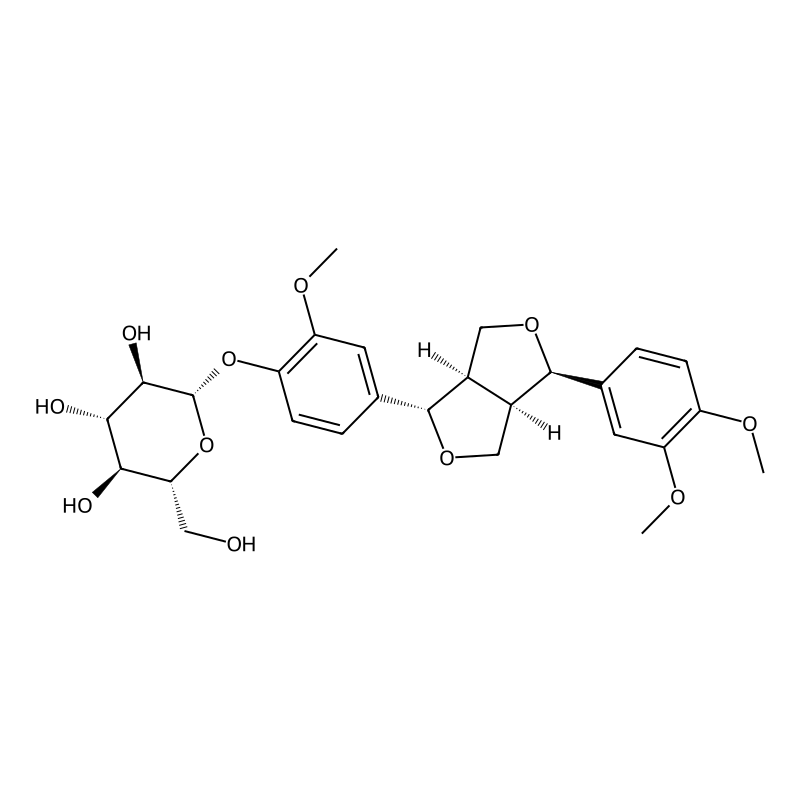

Phillyrin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Phillyrin is a naturally occurring secoiridoid glycoside found abundantly in Forsythia suspensa, a plant traditionally used in Chinese medicine []. While Forsythia suspensa extracts have been used for centuries to treat various ailments, scientific research is focusing on Phillyrin as the potential source of its medicinal properties.

Anti-inflammatory Potential

Studies suggest Phillyrin possesses anti-inflammatory properties. Research has shown it can inhibit the production of inflammatory mediators, such as prostaglandins and leukotrienes, which play a role in inflammation and pain [].

Antibacterial Activity

Phillyrin exhibits antibacterial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli []. This has researchers exploring its potential use as a natural antibiotic.

Other Areas of Research

Scientific investigations are ongoing to explore Phillyrin's potential applications in other areas. Some studies suggest it may have antiviral properties [] and could be beneficial for respiratory health. Additionally, research is examining its potential role in protecting against liver damage [].

Phillyrin is a lignan glycoside with the chemical formula C₂₇H₃₄O₁₁. It is primarily derived from Forsythia suspensa, a plant widely used in traditional Chinese medicine. Phillyrin serves as a key phytochemical marker for assessing the quality of Forsythiae Fructus in the Chinese Pharmacopoeia, where its content is mandated to be no less than 0.15% in dry products . Structurally, phillyrin belongs to the furofuran class of lignans, characterized by a phenolic dimer structure that contributes to its diverse biological activities .

The mechanisms underlying phillyrin's various biological effects are still being explored. Here are some proposed mechanisms for its key activities:

- Anti-inflammatory Activity: Phillyrin may suppress the production of inflammatory mediators like cytokines and chemokines by modulating certain signaling pathways [].

- Antiviral Activity: Studies suggest phillyrin might inhibit influenza A virus replication by interfering with viral entry or protein synthesis [].

- Anti-cancer Activity: Phillyrin may induce cell death (apoptosis) in cancer cells through various mechanisms, including cell cycle arrest and modulation of signaling pathways [].

Phillyrin undergoes enzymatic hydrolysis in the liver and intestines after ingestion, resulting in its aglycone form, phillygenin. This transformation is crucial for its bioavailability and pharmacological effects . The compound also participates in various biochemical pathways, including the modulation of signaling cascades like NF-κB and MAPK, which are integral to inflammatory responses .

Phillyrin exhibits a wide range of pharmacological properties:

- Anti-inflammatory: It inhibits pro-inflammatory cytokines and pathways, reducing inflammation in various models .

- Antioxidant: Phillyrin scavenges free radicals and enhances antioxidant enzyme activity .

- Antiviral and antibacterial: It shows efficacy against several viral and bacterial pathogens, making it a potential therapeutic agent for infections .

- Hepatoprotective: The compound protects liver cells from damage induced by toxins .

- Anti-cancer: Research indicates that phillyrin can inhibit cancer cell proliferation through multiple mechanisms, including apoptosis induction and cell cycle arrest .

Phillyrin can be synthesized through various methods:

- Extraction from Natural Sources: Commonly extracted from Forsythia suspensa using solvents like methanol or ethanol under optimized conditions (temperature, time) for maximum yield .

- Chemical Synthesis: A notable method involves dissolving phillygenin with a glycosyl receptor to facilitate glycosylation reactions, producing phillyrin through controlled chemical processes .

Phillyrin's applications span multiple fields:

- Pharmaceuticals: Due to its anti-inflammatory and antioxidant properties, it is explored for developing drugs targeting inflammatory diseases and oxidative stress-related conditions .

- Nutraceuticals: Its health benefits make it a candidate for dietary supplements aimed at enhancing general well-being and disease prevention .

- Cosmetics: The compound's antioxidant effects are utilized in skincare formulations to combat aging and skin damage .

Research has delved into phillyrin's interactions with various biological systems:

- It activates the peroxisome proliferator-activated receptor gamma (PPARγ) signaling pathway, which plays a role in glucose metabolism and inflammation regulation .

- Studies have shown that phillyrin modulates immune responses by influencing macrophage polarization and cytokine production during inflammatory conditions .

Phillyrin shares structural similarities with several other lignans and phenolic compounds. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Phillygenin | Furofuran Lignan | Aglycone form of phillyrin; exhibits similar bioactivities but lacks glycosylation. |

| Silymarin | Flavonolignans | Known for liver-protective effects; structurally different but shares hepatoprotective properties. |

| Sesamin | Aryltetralin Lignan | Exhibits anti-inflammatory effects; different structure but similar health benefits. |

| Lignans from Linum usitatissimum (Flaxseed) | Various Lignan Types | Known for cardiovascular benefits; structurally diverse yet functionally comparable. |

Phillyrin's unique combination of anti-inflammatory, antioxidant, antiviral, and anticancer properties distinguishes it from these similar compounds, making it a valuable subject for further research and application in health-related fields.

Phillyrin, a furofuran-type lignan glycoside, exhibits widespread distribution across multiple plant families, with the Oleaceae family serving as the primary source [1]. The compound demonstrates particularly abundant occurrence in Forsythia suspensa (Thunb.) Vahl, where it accumulates in roots, stems, leaves, and fruits, achieving highest concentrations in leaf tissues [1]. This preferential leaf accumulation represents a critical aspect of the compound's natural distribution pattern, establishing leaves as the primary reservoir for phillyrin biosynthesis and storage.

Within the Forsythia genus, comprehensive phytochemical analysis has identified thirteen species endemic to East Asia, with six species native to China including Forsythia giraldiana, Forsythia mandschurica, Forsythia likiangensis, Forsythia mira, Forsythia suspensa, and Forsythia viridissima [2]. Among these species, Forsythia suspensa demonstrates the most significant phillyrin accumulation, making it the predominant commercial source for pharmaceutical and research applications [1] [3].

Osmanthus fragrans (Thunb.) Lour. represents another significant botanical source within the Oleaceae family, where phillyrin occurs alongside structurally related lignans including (+)-phillygenin, (-)-phillygenin, (-)-epipinoresinol-β-D-glucoside, taxiresinol, and (-)-olivil [4]. The flowers of Osmanthus fragrans var. aurantiacus specifically contain phillyrin with documented anti-inflammatory properties, exhibiting IC50 values of 18.9 μM for nitric oxide production inhibition [4]. Additional Osmanthus species, including Osmanthus heterophyllus and various cultivars, also serve as secondary sources of phillyrin across their native ranges in Japan and China [1].

Beyond the primary Oleaceae sources, phillyrin demonstrates remarkable taxonomic diversity in its natural occurrence. The compound has been identified in Lancea tibetica from the Scrophulariaceae family, distributed across India and China, representing an alternative terrestrial source [1]. More notably, phillyrin production extends beyond vascular plants to include fungal sources, particularly Flammulina velutipes, which is cultivated globally for phillyrin production [1]. The endophytic fungus Colletotrichum gloeosporioides, isolated from Forsythia suspensa tissues, demonstrates the capacity for phillyrin biosynthesis independent of the host plant, suggesting complex ecological relationships and potential biotechnological applications [1] [5].

| Plant Species | Family | Geographic Distribution | Phillyrin Content Level |

|---|---|---|---|

| Forsythia suspensa (Thunb.) Vahl | Oleaceae | Japan, Korea, China | Primary source |

| Osmanthus fragrans (Thunb.) Lour. | Oleaceae | China | Secondary source |

| Osmanthus heterophyllus (G. Don) P. S. Green | Oleaceae | Japan, China | Secondary source |

| Osmanthus fragrans var. aurantiacus Makino | Oleaceae | China | Secondary source |

| Chionanthus virginicus L. | Oleaceae | Japan, Korea | Secondary source |

| Chionanthus retusus Lindl. et Paxt. | Oleaceae | Japan, Korea, China | Secondary source |

| Lancea tibetica Hook. f. et Thoms | Scrophulariaceae | India, China | Alternative source |

| Flammulina velutipes (Curt. ex Fr.) Sing | Physalacriaceae | Cultivated globally | Fungal source |

| Colletotrichum gloeosporioides (Penz.)Penz. et Sacc. | Glomerellaceae | Distributed worldwide | Endophytic fungus |

Biogenetic Relationships with Related Lignans

The biosynthesis of phillyrin follows the phenylpropanoid pathway, which serves as the fundamental metabolic route for lignan formation across plant species [6] [7]. This pathway initiates with phenylalanine as the primary substrate, undergoing deamination by phenylalanine ammonia-lyase to produce cinnamic acid, which subsequently undergoes hydroxylation and methylation reactions to generate coniferyl alcohol, the direct precursor for lignan biosynthesis [7] [8].

Phillyrin belongs to the furofuran lignan class, characterized by its distinctive 2,3-dibenzylbutane structure with phenolic dimers [1]. The compound exists as a glycosylated form of phillygenin, its aglycone counterpart, which can be obtained through enzymatic hydrolysis using cellulase or acid hydrolysis [1]. This glycosylation pattern represents a critical structural modification that influences the compound's solubility, stability, and biological activity compared to its aglycone form.

The biogenetic pathway leading to phillyrin involves stereospecific coupling of two coniferyl alcohol molecules mediated by dirigent proteins, forming (+)-pinoresinol as the initial lignan intermediate [7] [9]. This coupling reaction represents a critical branch point in lignan biosynthesis, where dirigent proteins determine the stereochemical outcome and subsequent metabolic fate of the resulting lignan scaffold [7]. Following pinoresinol formation, the pathway diverges into two primary routes: one leading to furofuran lignans like phillyrin, and another generating dibenzylbutane lignans through reductive processes [7].

The conversion of pinoresinol to phillyrin-related compounds involves sequential enzymatic transformations catalyzed by pinoresinol/lariciresinol reductase and secoisolariciresinol dehydrogenase [9] [8]. These enzymes demonstrate remarkable substrate specificity and stereoselectivity, contributing to the diversity of lignan structures observed across different plant species [9]. Research utilizing Forsythia intermedia cell cultures has demonstrated that pinoresinol serves as the precursor for multiple lignan derivatives, including matairesinol and related compounds, through controlled enzymatic modifications [9].

The structural relationship between phillyrin and related lignans reveals important biosynthetic connections within the phenylpropanoid metabolome. Pinoresinol, matairesinol, and phillyrin share common biosynthetic origins but differ in their degree of oxidation, reduction, and glycosylation [10] [11]. The enzyme pinoresinol-lariciresinol reductase catalyzes the conversion of (+)-pinoresinol to (-)-secoisolariciresinol via (-)-lariciresinol, while secoisolariciresinol dehydrogenase further oxidizes secoisolariciresinol to matairesinol [11] [12]. These enzymatic transformations highlight the interconnected nature of lignan metabolism and the potential for metabolic engineering approaches to enhance phillyrin production.

Advanced molecular studies have identified specific genes responsible for lignan biosynthesis regulation, including dirigent protein genes, O-methyltransferase genes, and UDP-glycosyltransferase genes [6] [9]. The expression patterns of these genes correlate directly with lignan accumulation patterns, suggesting transcriptional control mechanisms governing phillyrin biosynthesis. Particularly, the enzyme UGT71A18 functions as a pinoresinol-glucosylating enzyme, catalyzing the glycosylation reactions essential for phillyrin formation from its aglycone precursors [10].

Ecological Factors Influencing Phytochemical Production

Environmental conditions exert profound influences on phillyrin biosynthesis and accumulation patterns, with temperature serving as a primary regulatory factor [13] [14]. Research demonstrates that lignin deposition, closely related to lignan biosynthesis through shared phenylpropanoid pathways, is constrained by low temperatures and enhanced by elevated temperatures [13] [15]. This temperature dependency reflects the enzymatic nature of phenylpropanoid metabolism, where higher temperatures generally increase enzyme activity and metabolic flux through biosynthetic pathways [16].

Climate change impacts on phytochemical production reveal complex interactions between environmental stressors and secondary metabolite accumulation [17] [14]. DNA methylation-mediated regulation of lignin biosynthesis responds to environmental temperature ranges, suggesting epigenetic mechanisms underlying phillyrin production variability [14]. Significantly negative correlations between lignin content and temperature ranges indicate that optimal phillyrin accumulation occurs within specific thermal windows rather than under extreme temperature conditions [14].

Ultraviolet radiation represents another critical environmental factor affecting phillyrin and related phenolic compound biosynthesis [18] [19]. UVA radiation (315-400 nm) serves as an essential environmental signal regulating phytochemical production, with different exposure durations producing varying effects on secondary metabolite accumulation [18]. Supplemental UVA radiation exposure upregulates gene expressions related to phenylpropanoid biosynthesis pathways, thereby promoting accumulation of lignans and related compounds [18]. However, UV-B and UV-C radiation can inhibit certain aspects of flavonoid biosynthesis while simultaneously stimulating defensive compound production [20].

Soil nutrient availability significantly impacts phillyrin production through its effects on primary metabolism and resource allocation to secondary metabolite biosynthesis [21]. Nitrogen availability particularly influences secondary metabolite production, as nitrogen serves as an essential component of many biosynthetic enzymes and regulatory proteins [21]. Phosphorus content affects secondary metabolite production by influencing the biosynthesis of primary and secondary metabolites, with increasing phosphorus supply potentially enhancing total phenolic concentrations [21]. The interaction between soil nutrients and climatic conditions creates complex regulatory networks affecting phillyrin accumulation patterns across different geographic locations [21].

Water stress and drought conditions represent additional ecological factors influencing lignan biosynthesis [22]. Drought stress generally increases lignin content through transcriptional upregulation of phenylpropanoid biosynthesis genes, including phenylalanine ammonia-lyase, 4-coumarate CoA ligase, caffeoyl-CoA O-methyltransferase, and cinnamyl alcohol dehydrogenase [22]. These same enzymatic pathways contribute to phillyrin biosynthesis, suggesting that water stress may enhance phillyrin accumulation as part of plant defensive responses [22].

| Environmental Factor | Effect on Phillyrin Production | Mechanism |

|---|---|---|

| Temperature | Enhanced at higher temperatures | Activates phenylpropanoid pathway enzymes |

| Light/UV Radiation | UV stress increases production | Stimulates defense compound synthesis |

| Soil Moisture | Optimal moisture promotes biosynthesis | Affects enzyme activity and transport |

| Soil Nutrients (N, P, K) | Adequate nutrients support production | Required for biosynthetic pathways |

| Drought Stress | Stress enhances lignan accumulation | Triggers defense metabolite production |

| Plant Age/Development | Maximum in mature leaves | Tissue maturation and specialization |

| Seasonal Changes | Peak in early summer (June) | Gene expression regulation |

| Geographic Location | Varies with climate and soil | Local environmental adaptation |

Tissue-Specific Accumulation Patterns

Phillyrin demonstrates pronounced tissue-specific accumulation patterns within Forsythia suspensa, with leaves exhibiting the highest concentrations among all plant organs [1] [23]. This preferential leaf accumulation reflects the specialized role of foliar tissues in secondary metabolite biosynthesis and storage, particularly for compounds involved in plant defense and stress tolerance [23]. The concentration gradient from leaves to other tissues suggests active transport mechanisms and tissue-specific regulation of biosynthetic gene expression [23].

Comprehensive analysis of different Forsythia suspensa parts reveals significant variation in phillyrin content and related lignans [24]. Among eleven analyzed plant parts including leaves, flowers, fruits, green fruits, mature fruits, and seeds, leaves consistently demonstrate the highest lignan concentrations [24]. The total lignan content in processed Forsythia suspensa leaf tea reaches 59.31 ± 2.14 mg/g dry weight, with phillyrin (forsythin) contributing 26.54 ± 1.18 mg/g [23]. This substantial accumulation in leaf tissues correlates with the traditional harvesting practices where Forsythia leaves are collected in June for medicinal tea preparation [10].

Fruits represent the second most significant reservoir for phillyrin accumulation, with mature fruits containing concentrated levels of the compound [1] [3] [25]. The fruit development process involves dynamic changes in lignan composition, with immature green fruits showing different profiles compared to fully mature fruits [24]. Chemical constituent analysis identifies varying concentrations of phillyrin and related compounds throughout fruit maturation, suggesting developmental regulation of biosynthetic pathways [25]. Traditional Chinese medicine utilizes these mature fruits as the primary source for phillyrin extraction, reflecting their optimal accumulation characteristics [26].

Stem and root tissues contain moderate levels of phillyrin, with concentrations lower than leaves but still physiologically significant [1] [23]. The distribution pattern in these tissues correlates with their structural and defensive functions, where lignans contribute to mechanical strength and pathogen resistance [27]. Root tissues specifically accumulate phillyrin as part of defensive metabolite systems, protecting against soil-borne pathogens and environmental stresses [27].

Seasonal variation significantly affects tissue-specific phillyrin accumulation patterns [10]. In Forsythia suspensa leaves, all lignans including phillyrin continuously increase from April to June, reaching maximum levels in June before subsequently decreasing [10]. This seasonal pattern correlates with gene expression profiles of key biosynthetic enzymes, including pinoresinol/lariciresinol reductase, pinoresinol-glucosylating enzyme UGT71A18, and secoisolariciresinol dehydrogenase [10]. The expression timing of these enzymes determines the optimal harvest period for maximum phillyrin content [10].

| Plant Part | Phillyrin Content Level | Seasonal Peak | Notes |

|---|---|---|---|

| Leaves | Highest | June | Primary accumulation site; optimal for harvesting |

| Fruits | High | Late summer | Traditional medicine source; concentrated in mature fruits |

| Stems | Moderate | Variable | Structural tissues; defense-related accumulation |

| Roots | Moderate | Variable | Underground defense; pathogen resistance |

| Flowers | Present | Spring | Variable concentrations; developmental stage dependent |

The cellular localization of phillyrin within tissues involves specialized accumulation sites related to defensive functions [28]. Plant cell compartmentalization affects the distribution of secondary metabolites, with vacuoles serving as primary storage organelles for many phenolic compounds [28]. The pH partition hypothesis suggests that the subcellular distribution of phillyrin depends on its chemical properties and the pH gradients across cellular membranes [28]. These localization patterns influence the compound's biological activity and extraction efficiency from plant materials.

Developmental stage significantly influences tissue-specific phillyrin accumulation, with mature tissues generally containing higher concentrations than juvenile tissues [29] [30]. The stereochemistry and composition of lignans differ not only between species and genotypes but also within plant organs, reflecting developmental regulation of biosynthetic enzyme expression [29] [30]. Transcriptional regulation of lignan accumulation genes correlates with tissue maturation processes, establishing optimal developmental windows for maximum phillyrin content [29].

| Month | Lignan Content Level | PLR Gene Expression | UGT71A18 Expression | Harvest Recommendation |

|---|---|---|---|---|

| April | Low | Stable | Not detected | No |

| May | Increasing | Stable | Not detected | No |

| June | Maximum | Stable | Not detected | Optimal |

| July | Decreasing | Stable | Not detected | Suboptimal |

| August | Moderate | Stable | Present | No |

| September | Low | Not detected | Present | No |

| October | Very Low | Not detected | Present | No |

| November | Very Low | Not detected | Present | No |

Liquid chromatography–mass spectrometry represents the cornerstone analytical technique for phillyrin identification and quantification, offering superior sensitivity, specificity, and structural elucidation capabilities compared to traditional methods [1] [2]. The optimization of liquid chromatography–mass spectrometry conditions requires systematic evaluation of multiple parameters to achieve optimal analytical performance.

Mobile Phase Selection and pH Optimization

The selection of appropriate mobile phase composition critically influences both chromatographic separation and mass spectrometric detection efficiency. Acetonitrile-water systems demonstrate superior performance compared to methanol-based systems, providing enhanced peak shape, improved resolution, and better electrospray ionization efficiency [1] [3]. The optimal mobile phase composition consists of acetonitrile and aqueous formic acid buffer (15-20 millimolar) in a gradient elution mode, with initial conditions of 25:75 acetonitrile:water [1].

pH optimization studies reveal that acidic conditions (pH 3.0-4.5) facilitate optimal ionization efficiency for phillyrin analysis. The addition of 0.05-0.1% formic acid to both mobile phase components enhances protonation efficiency and stabilizes the electrospray ionization process [2] [4]. Buffer concentrations exceeding 30 millimolar result in ion suppression effects, adversely affecting sensitivity and reproducibility [3].

Chromatographic Parameters and Column Selection

Column selection significantly impacts analytical performance, with C18 reversed-phase columns demonstrating optimal retention and selectivity for phillyrin analysis. Preferred column specifications include 150-250 millimeter length, 4.6 millimeter internal diameter, and 5 micrometer particle size [1] [5]. Column temperature optimization at 30-35°C provides improved peak efficiency while maintaining acceptable column lifetime [1].

Flow rate optimization studies indicate that 0.4-0.6 milliliter per minute provides the optimal balance between chromatographic resolution and analysis time. Higher flow rates compromise separation efficiency, while lower flow rates extend analysis time without corresponding improvements in resolution [1] [3].

Mass Spectrometric Detection and Ionization

Electrospray ionization in positive mode demonstrates superior sensitivity for phillyrin analysis compared to negative mode ionization. The formation of stable sodium adduct ions [M+Na]+ at mass-to-charge ratio 557 provides the most abundant and reproducible precursor ion for quantitative analysis [1] [6]. Alternative ionization approaches, including atmospheric pressure chemical ionization, demonstrate reduced sensitivity and increased matrix effects [1].

Source parameter optimization reveals that capillary voltage of 3-4 kilovolts, source temperature of 300-350°C, and nitrogen flow rate of 10-12 liters per minute provide optimal ionization efficiency and spray stability [1] [3]. Collision energy optimization for tandem mass spectrometry applications identifies 15-25 electron volts as optimal for generating the characteristic fragment ion at mass-to-charge ratio 355 [1].

Ion Trap Mass Spectrometric Fragmentation Patterns

Ion trap mass spectrometry provides comprehensive structural information through multistage fragmentation experiments, enabling detailed characterization of phillyrin molecular structure and fragmentation pathways [1] [7]. The fragmentation behavior of phillyrin follows predictable patterns that facilitate structural elucidation and compound identification.

Primary Fragmentation Pathways

The molecular ion [M+Na]+ at mass-to-charge ratio 557 represents the most stable and abundant precursor ion in positive ionization mode. Primary fragmentation involves neutral loss of the glucopyranoside moiety (180 daltons), generating the base peak at mass-to-charge ratio 355 corresponding to the phillygenin aglycone [1] [6]. This fragmentation represents the most characteristic and diagnostically significant transition for phillyrin identification.

Secondary fragmentation of the base peak at mass-to-charge ratio 355 proceeds through multiple competitive pathways. Water elimination (18 daltons) generates fragment ions at mass-to-charge ratio 337, while sequential fragmentations produce characteristic ions at mass-to-charge ratios 309, 249, and 173 [1]. These fragments correspond to progressive degradation of the furofuran lignan core structure.

Collision-Induced Dissociation Mechanisms

Systematic collision energy optimization reveals that the fragmentation efficiency and product ion distribution depend critically on the applied collision energy. Low collision energies (10-15 electron volts) favor the primary glucose loss, while higher energies (20-30 electron volts) promote secondary fragmentations [1] [7]. Excessive collision energies (>35 electron volts) result in extensive fragmentation with reduced specificity.

The formation of fragment ions at mass-to-charge ratios 473 and 395 results from alternative fragmentation pathways involving carboxyl group elimination and combined neutral losses. These secondary fragments provide confirmatory structural information but demonstrate lower abundance and reduced analytical utility compared to the primary fragmentation products [1].

Electron Capture Dissociation Comparison

Comparative studies between collision-induced dissociation and electron capture dissociation reveal complementary fragmentation information [7]. Electron capture dissociation preferentially cleaves glycosidic bonds while preserving the lignan core structure, providing alternative structural confirmation. However, the reduced sensitivity and complexity of electron capture dissociation limit its routine analytical applications for phillyrin analysis.

The fragmentation patterns observed in ion trap mass spectrometry demonstrate excellent reproducibility and provide diagnostic structural information suitable for compound identification in complex matrices. The characteristic mass-to-charge ratio 557 to 355 transition serves as the primary quantitative transition for selected reaction monitoring applications [1] [6].

Nuclear Magnetic Resonance Spectroscopy Applications

Nuclear magnetic resonance spectroscopy provides definitive structural characterization and stereochemical assignment for phillyrin, complementing mass spectrometric identification with detailed molecular architecture information [8] [9]. Both one-dimensional and two-dimensional nuclear magnetic resonance techniques contribute essential structural data for complete molecular characterization.

Proton Nuclear Magnetic Resonance Spectroscopy

One-dimensional proton nuclear magnetic resonance spectroscopy reveals characteristic chemical shift patterns consistent with the furofuran lignan glycoside structure. Aromatic proton resonances appear in the 6.7-7.0 parts per million region, with diagnostic coupling patterns confirming the 1,3,4-trisubstituted aromatic ring system [8] [10]. The anomeric proton of the glucose moiety exhibits a characteristic doublet at 4.95 parts per million with coupling constant 7.5 hertz, confirming beta-glycosidic linkage [8].

Furofuran ring protons demonstrate complex multipicity patterns in the 3.8-4.8 parts per million region, reflecting the constrained ring system and multiple stereogenic centers. Methoxy group protons appear as distinct singlets in the 3.7-3.9 parts per million range, with chemical shift differences enabling individual assignment [10] [8].

Integration patterns confirm the molecular formula C27H34O11, with appropriate proton counts for each structural element. The absence of additional aromatic or aliphatic resonances supports the proposed structure without significant impurities or alternative connectivity patterns [8].

Carbon-13 Nuclear Magnetic Resonance Spectroscopy

Carbon-13 nuclear magnetic resonance spectroscopy provides definitive confirmation of molecular connectivity and substitution patterns. Aromatic carbon resonances appear in the expected 110-150 parts per million region, with chemical shifts consistent with methoxy and glycosidic substitution patterns [8] [11]. The anomeric carbon resonance at 102.1 parts per million confirms the beta-glycosidic linkage.

Furofuran carbon resonances demonstrate characteristic chemical shifts in the 68-85 parts per million region, with stereochemical assignments supported by comparison with literature values for related lignan structures [8]. Methoxy carbon resonances appear as distinct signals in the 55-56 parts per million range, enabling complete structural assignment.

Two-Dimensional Nuclear Magnetic Resonance Experiments

Heteronuclear single quantum coherence spectroscopy provides direct carbon-proton connectivity information, facilitating unambiguous assignment of all carbon and proton resonances [12] [13]. Cross-peaks confirm the expected connectivity patterns and enable resolution of overlapping resonances in one-dimensional spectra.

Correlation spectroscopy experiments reveal proton-proton coupling relationships within the furofuran ring system and glucose moiety. These correlations confirm the stereochemical assignments and support the proposed molecular architecture [12] [14]. Total correlation spectroscopy experiments extend the correlation information through multiple bond pathways, providing complete spin system characterization.

Heteronuclear multiple bond correlation experiments establish long-range carbon-proton connectivities, confirming quaternary carbon assignments and glycosidic linkage positions [12] [15]. These experiments provide crucial structural information unavailable from one-dimensional techniques or direct correlation experiments.

The comprehensive nuclear magnetic resonance data confirm the absolute stereochemistry and molecular connectivity of phillyrin, providing definitive structural characterization suitable for reference standard authentication and impurity identification.

Chemometric Approaches for Compound Verification

Chemometric methods provide powerful tools for enhancing analytical data interpretation, pattern recognition, and compound verification in phillyrin analysis [16] [17]. These mathematical and statistical approaches enable extraction of meaningful information from complex analytical datasets while improving method reliability and robustness.

Principal Component Analysis and Data Preprocessing

Principal component analysis serves as a fundamental dimensionality reduction technique for spectroscopic data analysis, enabling visualization of sample relationships and identification of systematic variations [16]. Application to phillyrin analytical data reveals distinct clustering patterns that differentiate authentic samples from adulterants or degradation products.

Data preprocessing steps, including normalization, centering, and scaling, critically influence principal component analysis results. Mean-centering removes systematic offsets while preserving relative variations, while unit variance scaling equalizes the contribution of variables with different magnitudes [16]. These preprocessing steps ensure optimal principal component analysis performance and meaningful interpretation.

The first few principal components typically capture 85-95% of total variance in phillyrin analytical datasets, enabling effective data compression while retaining essential information. Loading plots reveal which analytical variables contribute most significantly to sample differentiation, providing insights into critical quality parameters [16].

Partial Least Squares Regression Modeling

Partial least squares regression provides superior performance compared to traditional linear regression for quantitative analysis applications involving collinear variables [16]. The method simultaneously models both predictor and response variables, maximizing covariance and improving predictive performance for concentration determination.

Cross-validation procedures, including leave-one-out and random subset validation, assess model robustness and prevent overfitting. Root mean square error of cross-validation values below 5% indicate acceptable model performance for routine analytical applications [16]. Variable importance in projection scores identify critical analytical variables for method optimization.

Outlier detection capabilities inherent in partial least squares regression enable identification of anomalous samples or analytical errors. Hotelling T2 and residual distance statistics provide complementary information for comprehensive outlier assessment [16].

Support Vector Machine Classification

Support vector machine algorithms demonstrate excellent performance for phillyrin authentication and quality classification applications [16]. The method effectively handles non-linear relationships and high-dimensional data while maintaining good generalization performance on independent test sets.

Kernel selection significantly influences support vector machine performance, with radial basis function kernels typically providing optimal results for spectroscopic classification problems. Parameter optimization using grid search or evolutionary algorithms ensures optimal model performance [16].

Classification accuracy exceeding 95% demonstrates the practical utility of support vector machine approaches for routine quality control applications. Confusion matrices reveal specific classification challenges and guide method improvement strategies [16].

Random Forest and Ensemble Methods

Random forest algorithms provide robust classification and variable importance assessment for complex analytical datasets [16]. The ensemble approach reduces overfitting risks while providing meaningful estimates of prediction uncertainty through out-of-bag error calculations.

Variable importance rankings derived from random forest analysis guide analytical method optimization by identifying critical measurement parameters. These rankings complement traditional analytical method validation approaches with data-driven insights [16].

The integration of multiple chemometric approaches provides comprehensive verification capabilities exceeding the performance of individual methods. Cross-method validation ensures robust and reliable compound verification suitable for regulatory and commercial applications [16] [17].

Purity

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Other CAS

Wikipedia

Dates

2: Yang L, Zhou X, Huang W, Fang Q, Hu J, Yu L, Ma N, Zhang W. Protective Effect of Phillyrin on Lethal LPS-Induced Neutrophil Inflammation in Zebrafish. Cell Physiol Biochem. 2017;43(5):2074-2087. doi: 10.1159/000484192. Epub 2017 Oct 23. PubMed PMID: 29059681.

3: Xiao HB, Sui GG, Lu XY. Phillyrin lowers body weight in obese mice via the modulation of PPAR

4: Cheng Y, Liang X, Feng L, Liu D, Qin M, Liu S, Liu G, Dong M. Effects of phillyrin and forsythoside A on rat cytochrome P450 activities in vivo and in vitro. Xenobiotica. 2017 Apr;47(4):297-303. doi: 10.1080/00498254.2016.1193262. Epub 2016 Jun 16. PubMed PMID: 27310729.

5: Kong P, Zhang L, Guo Y, Lu Y, Lin D. Phillyrin, a natural lignan, attenuates tumor necrosis factor α-mediated insulin resistance and lipolytic acceleration in 3T3-L1 adipocytes. Planta Med. 2014 Jul;80(11):880-6. doi: 10.1055/s-0034-1368614. Epub 2014 Jul 4. PubMed PMID: 24995500.

6: Wei T, Tian W, Yan H, Shao G, Xie G. Protective effects of phillyrin on H2O 2-induced oxidative stress and apoptosis in PC12 cells. Cell Mol Neurobiol. 2014 Nov;34(8):1165-73. doi: 10.1007/s10571-014-0091-4. Epub 2014 Aug 22. PubMed PMID: 25146667.

7: Li YX, Ye LH, Jiang XH, Peng C. Assessment and modulation of phillyrin absorption by P-gp using Caco-2 cells and MDR1-MDCKII cells. Eur J Drug Metab Pharmacokinet. 2011 Mar;36(1):41-7. doi: 10.1007/s13318-011-0026-0. Epub 2011 Feb 20. PubMed PMID: 21336515.

8: Do MT, Kim HG, Choi JH, Khanal T, Park BH, Tran TP, Hwang YP, Na M, Jeong HG. Phillyrin attenuates high glucose-induced lipid accumulation in human HepG2 hepatocytes through the activation of LKB1/AMP-activated protein kinase-dependent signalling. Food Chem. 2013 Jan 15;136(2):415-25. doi: 10.1016/j.foodchem.2012.09.012. Epub 2012 Sep 17. PubMed PMID: 23122079.

9: Zhang Q, Wei X, Wang J. Phillyrin produced by Colletotrichum gloeosporioides, an endophytic fungus isolated from Forsythia suspensa. Fitoterapia. 2012 Dec;83(8):1500-5. doi: 10.1016/j.fitote.2012.08.017. Epub 2012 Sep 1. PubMed PMID: 22960349.

10: Wang Z, Xia Q, Liu X, Liu W, Huang W, Mei X, Luo J, Shan M, Lin R, Zou D, Ma Z. Phytochemistry, pharmacology, quality control and future research of Forsythia suspensa (Thunb.) Vahl: A review. J Ethnopharmacol. 2018 Jan 10;210:318-339. doi: 10.1016/j.jep.2017.08.040. Epub 2017 Sep 5. Review. PubMed PMID: 28887216.

11: Li C, Yao ZH, Qin ZF, Zhang JB, Cao RY, Dai Y, Yao XS. Isolation and identification of phase I metabolites of phillyrin in rats. Fitoterapia. 2014 Sep;97:92-7. doi: 10.1016/j.fitote.2014.05.011. Epub 2014 May 29. PubMed PMID: 24879901.

12: Qu XY, Li QJ, Zhang HM, Zhang XJ, Shi PH, Zhang XJ, Yang J, Zhou Z, Wang SQ. Protective effects of phillyrin against influenza A virus in vivo. Arch Pharm Res. 2016 Jul;39(7):998-1005. doi: 10.1007/s12272-016-0775-z. Epub 2016 Jun 21. PubMed PMID: 27323762.

13: Xia EQ, Ai XX, Zang SY, Guan TT, Xu XR, Li HB. Ultrasound-assisted extraction of phillyrin from Forsythia suspensa. Ultrason Sonochem. 2011 Mar;18(2):549-52. doi: 10.1016/j.ultsonch.2010.09.015. Epub 2010 Oct 25. PubMed PMID: 20980187.

14: Li YX, Peng C, Ye LH, Zhang RQ, Jiang XH. Investigation on the absorption of phillyrin and forsythiaside in rat digestive tract. Eur J Drug Metab Pharmacokinet. 2011 Jun;36(2):79-85. doi: 10.1007/s13318-011-0031-3. Epub 2011 Mar 9. PubMed PMID: 21547451.

15: Li YX, Peng C, Zhang RQ, Li X, Jiang XH. Pharmacokinetics of phillyrin and forsythiaside following iv administration to Beagle dog. Eur J Drug Metab Pharmacokinet. 2009 Apr-Jun;34(2):79-83. PubMed PMID: 19645216.

16: Li HB, Chen F. Preparative isolation and purification of phillyrin from the medicinal plant Forsythia suspensa by high-speed counter-current chromatography. J Chromatogr A. 2005 Aug 12;1083(1-2):102-5. PubMed PMID: 16078694.

17: Zhou S, Zhang A, Chu W. Phillyrin is an effective inhibitor of quorum sensing with potential as an anti-Pseudomonas aeruginosa infection therapy. J Vet Med Sci. 2019 Mar 30;81(3):473-479. doi: 10.1292/jvms.18-0523. Epub 2019 Jan 28. PubMed PMID: 30686799; PubMed Central PMCID: PMC6451918.

18: Dai CY, Gao XY, Tang B, Fu Y, Liu HA. [Determination of the contents of chlorogenic acid and phillyrin of Shuanghuanglian oral fluid using NIRS]. Guang Pu Xue Yu Guang Pu Fen Xi. 2010 Feb;30(2):358-62. Chinese. PubMed PMID: 20384124.

19: Lin Z, Lin Z, Mu Y, Yan D. Comparison of collision-induced dissociation and electron-induced dissociation of phillyrin using FT-ICR MS. Spectrochim Acta A Mol Biomol Spectrosc. 2016 Oct 5;167:84-88. doi: 10.1016/j.saa.2016.05.037. Epub 2016 May 25. PubMed PMID: 27258687.

20: Bai J, Wang X, Cao L, Zhang N, Zhang Z. [Effect of habitat processing method on phillyrin and forsythiaside A of Forsythiae Fructus]. Zhongguo Zhong Yao Za Zhi. 2011 Dec;36(23):3258-61. Chinese. PubMed PMID: 22393731.